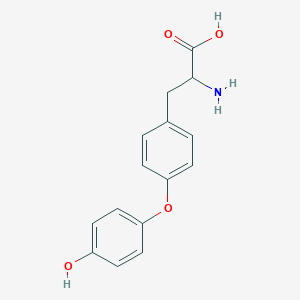
L-Alanyl-L-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanyl-L-tryptophan is a dipeptide composed of the amino acids L-alanine and L-tryptophanThe compound has the molecular formula C14H17N3O3 and a molecular weight of 275.30 g/mol .
Mechanism of Action
Target of Action
L-Alanyl-L-tryptophan, also known as Ala-Trp, is a dipeptide composed of the amino acids alanine and tryptophan . The primary targets of this compound are likely to be related to the metabolic pathways of its constituent amino acids, L-alanine and L-tryptophan .
Mode of Action
L-tryptophan is an essential amino acid that undergoes extensive metabolism, resulting in many bioactive molecules acting in various organs through different action mechanisms . L-alanine, on the other hand, can spare glutamine metabolism for high-demand tissues under inflammatory and/or highly catabolic situations .
Biochemical Pathways
L-tryptophan is metabolized via three pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . Disruptions in L-tryptophan metabolism are reported in several diseases, making L-tryptophan metabolism a promising therapeutic target . The metabolism of L-alanine is also crucial, particularly in the context of glutamine metabolism .
Pharmacokinetics
The pharmacokinetics of l-tryptophan have been extensively studied . L-tryptophan is an essential amino acid required for protein biosynthesis and is also a biochemical precursor of metabolites that significantly affect mammalian physiology .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to the effects of its constituent amino acids. L-tryptophan is involved in the synthesis of serotonin, a neurotransmitter that plays a key role in mood regulation . L-alanine, on the other hand, can influence glutamine metabolism, which is crucial for various cellular functions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiota can influence the metabolism of L-tryptophan . Additionally, the availability of L-alanine can influence the metabolism of glutamine .
Biochemical Analysis
Biochemical Properties
L-Alanyl-L-tryptophan plays a significant role in biochemical reactions, particularly in protein synthesis and metabolic pathways. It interacts with various enzymes and proteins, including tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which are involved in the metabolism of tryptophan . These interactions are essential for the synthesis of serotonin and kynurenine, which are critical for maintaining physiological functions such as mood regulation and immune response .
Cellular Effects
This compound influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of natural killer cells, enhancing their cytolytic activity against tumor cells . Additionally, this compound affects the expression of heat shock proteins, which play a role in cellular stress responses and homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific receptors and enzymes, such as tryptophan hydroxylase, facilitating the conversion of tryptophan to serotonin . This binding interaction is crucial for the regulation of neurotransmitter levels in the brain. Furthermore, this compound can inhibit or activate enzymes involved in metabolic pathways, thereby influencing gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation are influenced by environmental factors such as temperature and pH . Long-term exposure to this compound has been observed to affect cellular functions, including alterations in metabolic activity and gene expression patterns .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been found to enhance immune responses and improve cognitive functions . At high doses, this compound may exhibit toxic effects, including disruptions in metabolic processes and potential neurotoxicity . It is essential to determine the optimal dosage to maximize its therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the kynurenine and serotonin pathways . It interacts with enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which are critical for the conversion of tryptophan to its metabolites . These interactions influence metabolic flux and the levels of various metabolites, impacting physiological functions such as mood regulation and immune response .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The high-affinity tryptophan uptake transport system plays a crucial role in its cellular uptake . This system ensures the efficient transport of this compound into cells, where it can exert its biochemical effects. Additionally, its distribution within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. It is primarily localized in the cytoplasm and can be found in various organelles, including the endoplasmic reticulum and mitochondria . This localization is directed by specific targeting signals and post-translational modifications, which ensure that this compound reaches its intended cellular compartments . The subcellular distribution of this compound influences its interactions with other biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Alanyl-L-tryptophan can be synthesized through chemical synthesis, chemoenzymatic synthesis, and enzymatic synthesis. The chemical synthesis involves the coupling of L-alanine and L-tryptophan using peptide bond formation techniques. Chemoenzymatic synthesis uses an enzyme and at least one protected amino acid as the substrate .
Industrial Production Methods: In industrial settings, microbial fermentation is a preferred method for producing L-tryptophan, which can then be coupled with L-alanine to form this compound. This method is favored due to its cost-effectiveness, high purity of products, and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions: L-Alanyl-L-tryptophan undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and halogenated compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
L-Alanyl-L-tryptophan has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide bond formation and stability.
Biology: The compound is studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Research explores its potential therapeutic effects, including its role in modulating immune responses and as a precursor for neurotransmitter synthesis.
Industry: It is used in the production of pharmaceuticals and as a nutritional supplement
Comparison with Similar Compounds
L-Alanyl-L-glutamine: Another dipeptide with high water solubility and bioavailability, used in clinical treatments and sports health care.
L-Alanyl-L-tyrosine: Known for its role in protein synthesis and as a precursor for neurotransmitters.
L-Alanyl-L-histidine: Studied for its antioxidant properties and potential therapeutic applications.
Uniqueness: L-Alanyl-L-tryptophan is unique due to its involvement in tryptophan metabolism and its potential therapeutic effects related to serotonin synthesis. Its specific combination of L-alanine and L-tryptophan residues provides distinct biochemical properties compared to other dipeptides .
Properties
CAS No. |
16305-75-2 |
|---|---|
Molecular Formula |
C14H17N3O3 |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
2-(2-aminopropanoylamino)-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C14H17N3O3/c1-8(15)13(18)17-12(14(19)20)6-9-7-16-11-5-3-2-4-10(9)11/h2-5,7-8,12,16H,6,15H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
WUGMRIBZSVSJNP-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)[O-])[NH3+] |
Canonical SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N |
| 16305-75-2 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Sodium 2-[methyl(1-oxooctadecyl)amino]ethanesulphonate](/img/structure/B90075.png)

![2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B90085.png)
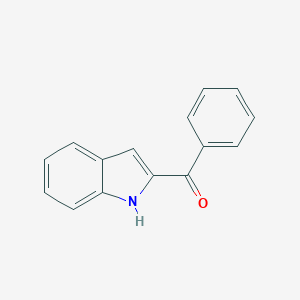

![2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B90099.png)
![tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride](/img/structure/B90111.png)
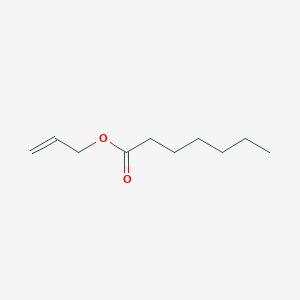
![1,4-Dioxaspiro[4.4]nonane](/img/structure/B90131.png)
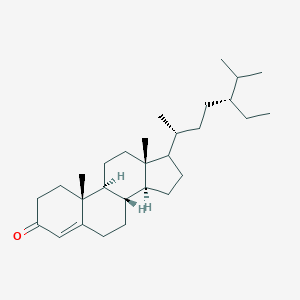
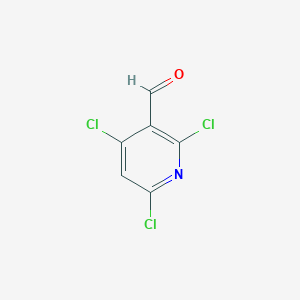
![6,6-Dimethylbicyclo[3.1.1]heptane](/img/structure/B90143.png)
